molecular formula C9H14O5S B12613468 Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate CAS No. 648425-89-2

Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate

Cat. No.: B12613468
CAS No.: 648425-89-2
M. Wt: 234.27 g/mol
InChI Key: MTZHTISLZDGTCE-UHFFFAOYSA-N
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Description

Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate is a compound that combines the properties of acetic acid and a thiophene derivative. This compound is of interest due to its unique chemical structure, which includes a hydroxymethyl group and a dihydrothiophene ring. These features make it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate typically involves the reaction of 5-(hydroxymethyl)-2,3-dihydrothiophene with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 5-(carboxymethyl)-2,3-dihydrothiophene.

    Reduction: 5-(hydroxymethyl)-2,3-dihydrothiophene.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(hydroxymethyl)-2,3-dihydrothiophene: Lacks the acetate group but shares the thiophene ring and hydroxymethyl group.

    5-acetoxymethylfurfural: Contains a furan ring instead of a thiophene ring but has similar functional groups.

Uniqueness

Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate is unique due to the combination of its functional groups and the presence of the thiophene ring. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

648425-89-2

Molecular Formula

C9H14O5S

Molecular Weight

234.27 g/mol

IUPAC Name

acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate

InChI

InChI=1S/C7H10O3S.C2H4O2/c1-5(9)10-7-3-2-6(4-8)11-7;1-2(3)4/h2,7-8H,3-4H2,1H3;1H3,(H,3,4)

InChI Key

MTZHTISLZDGTCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OC1CC=C(S1)CO

Origin of Product

United States

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